Enantioselective Inhibition of Alanine Racemase: D- vs. L-Enantiomer Kinetics
Detailed kinetic studies demonstrate that the D- and L-enantiomers of 3-chloroalanine inhibit alanine racemase with strikingly different potencies and mechanisms [1]. The D-enantiomer acts as a potent competitive inhibitor (Ki = 0.005 mM), while the L-enantiomer is a significantly weaker, non-competitive inhibitor (Ki = 1.71 mM) [1]. This indicates that only the D-form effectively mimics the natural D-alanine substrate at the enzyme's active site, leading to an over 340-fold difference in binding affinity [1].
| Evidence Dimension | Inhibition constant (Ki) for alanine racemase |
|---|---|
| Target Compound Data | Ki = 0.005 mM |
| Comparator Or Baseline | 3-chloro-L-alanine (Ki = 1.71 mM) |
| Quantified Difference | 342-fold lower Ki for D-enantiomer (more potent) |
| Conditions | Kinetic assay with purified alanine racemase (EC 5.1.1.1) |
Why This Matters
This stark stereospecificity means that using the incorrect isomer or a racemic mixture will drastically reduce experimental potency and alter the mode of enzyme inhibition, compromising data reproducibility and scientific validity.
- [1] Detailed kinetic studies of the inhibition of Alanine Racemase (5.1.1.1.) by the enantiomers of β chloroalanine. All Journals. 1974. View Source
